Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

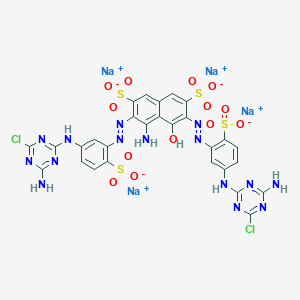

Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate involves multiple steps:

Diazotization: The process begins with the diazotization of 4-amino-3,6-dihydroxynaphthalene-2,7-disulphonic acid.

Coupling Reaction: The diazonium salt formed is then coupled with 5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl to form the azo compound.

Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production typically involves large-scale reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

Reduction: The azo groups can be reduced to amines under specific conditions.

Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium dithionite or zinc in acidic conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products are typically aromatic amines.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is used in various fields:

Chemistry: As a pH indicator and in titrations.

Biology: In staining techniques for microscopy.

Medicine: As a diagnostic dye in medical imaging.

Industry: In textile dyeing, paper manufacturing, and as a colorant in plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form stable complexes. The pathways involved often include electron transfer and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Amaranth: Another azo dye with similar applications but different structural properties.

New Coccine: A food dye with a simpler structure.

Acid Red 1: Used in similar industrial applications but with different stability profiles.

Uniqueness

Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its high stability, vibrant color, and versatility in various applications, making it a valuable compound in both research and industry.

Biological Activity

Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate (commonly referred to as Tetrasodium salt of azo dye) is a complex organic compound known for its vibrant coloration and potential biological activities. This article delves into its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Basic Information

| Property | Detail |

|---|---|

| CAS Number | 81959-23-1 |

| Molecular Formula | C31H21Cl2N11Na4O14S4 |

| Molecular Weight | 1062.7 g/mol |

| IUPAC Name | Tetrasodium 4-amino-3,6-bis(... |

Structure

The compound features multiple functional groups including amino, sulfonate, and azo groups that contribute to its chemical reactivity and biological interactions.

- Azo Reduction : The azo group (-N=N-) in the compound can undergo reduction reactions to form amines. This process is significant in the context of biodegradation and detoxification pathways facilitated by microbial enzymes such as azoreductases .

- Antimicrobial Properties : Some studies suggest that azo dyes exhibit antimicrobial activity against various pathogens. The presence of the triazine moiety may enhance this activity by disrupting cellular processes in microorganisms .

- Antioxidant Activity : The hydroxyl groups present in the structure can act as antioxidants, potentially scavenging free radicals and reducing oxidative stress in biological systems.

Toxicological Studies

Research has indicated that while some azo dyes are toxic, the metabolic products formed after microbial reduction may exhibit different toxicity profiles. For instance, metabolites generated from the reduction of azo dyes can be less harmful than their parent compounds .

Study 1: Azo Dye Reduction by Enterococcus faecalis

A study demonstrated that recombinant azoreductase from Enterococcus faecalis significantly increased the reduction rates of various azo dyes, including those structurally similar to Tetrasodium salt. The study found that induced cells had up to four-fold increases in dye reduction capabilities compared to non-induced cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of Tetrasodium salt against Escherichia coli and Staphylococcus aureus. Results indicated a notable inhibition zone around cultures treated with the dye, suggesting its potential use as an antimicrobial agent in textiles and other applications .

Applications

- Dyeing Industry : Due to its intense coloration and stability, Tetrasodium salt is widely used in textile dyeing processes.

- Bioremediation : The compound's ability to undergo microbial reduction positions it as a candidate for bioremediation strategies aimed at degrading environmental pollutants.

- Pharmaceuticals : Its antioxidant properties are being explored for potential applications in pharmaceutical formulations aimed at combating oxidative stress-related diseases.

Properties

CAS No. |

85631-74-9 |

|---|---|

Molecular Formula |

C28H17Cl2N15Na4O13S4 |

Molecular Weight |

1062.7 g/mol |

IUPAC Name |

tetrasodium;4-amino-3,6-bis[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C28H21Cl2N15O13S4.4Na/c29-23-36-25(32)40-27(38-23)34-10-1-3-14(59(47,48)49)12(7-10)42-44-20-16(61(53,54)55)5-9-6-17(62(56,57)58)21(22(46)18(9)19(20)31)45-43-13-8-11(2-4-15(13)60(50,51)52)35-28-39-24(30)37-26(33)41-28;;;;/h1-8,46H,31H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H3,32,34,36,38,40)(H3,33,35,37,39,41);;;;/q;4*+1/p-4 |

InChI Key |

ORAUROUWISTJCC-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.